molecular formula C12H9ClFNS B11860365 4-Chloro-2-((3-fluorobenzyl)thio)pyridine CAS No. 1346707-44-5

4-Chloro-2-((3-fluorobenzyl)thio)pyridine

Cat. No.: B11860365
CAS No.: 1346707-44-5
M. Wt: 253.72 g/mol
InChI Key: CWNLCXFGWRBMBT-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-fluorobenzyl)thio)pyridine is a chemical compound with the molecular formula C12H9ClFNS and a molecular weight of 253.72 g/mol . It is characterized by the presence of a chloro group at the 4-position of the pyridine ring and a 3-fluorobenzylthio group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-fluorobenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 3-fluorobenzylthiol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-fluorobenzyl)thio)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-2-((3-fluorobenzyl)thio)pyridine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-fluorobenzyl)thio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((3-methylbenzyl)thio)pyridine
  • 4-Chloro-2-((3-chlorobenzyl)thio)pyridine
  • 4-Chloro-2-((3-bromobenzyl)thio)pyridine

Uniqueness

4-Chloro-2-((3-fluorobenzyl)thio)pyridine is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

CAS No.

1346707-44-5

Molecular Formula

C12H9ClFNS

Molecular Weight

253.72 g/mol

IUPAC Name

4-chloro-2-[(3-fluorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9ClFNS/c13-10-4-5-15-12(7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2

InChI Key

CWNLCXFGWRBMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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